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Compound of Interest

Compound Name: trans-1,4-Dichloro-2-butene

Cat. No.: B041546 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of trans-1,4-Dichloro-2-butene

This guide provides a comprehensive overview of the spectroscopic data for trans-1,4-
dichloro-2-butene, tailored for researchers, scientists, and drug development professionals.

The information presented herein includes detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their

acquisition.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for trans-1,4-dichloro-2-butene in a

structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data for trans-1,4-dichloro-2-butene are summarized below.

¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm) Multiplicity Assignment

~5.8 m =CH

~4.1 d -CH₂Cl
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¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm) Assignment

~130 =CH

~45 -CH₂Cl

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands for trans-1,4-dichloro-2-butene are presented below.

Wavenumber (cm⁻¹) Assignment

~3020 =C-H stretch

~1650 C=C stretch

~1250 C-Cl stretch

~970 trans C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The significant mass-to-charge ratios (m/z) observed in the electron ionization

mass spectrum of trans-1,4-dichloro-2-butene are listed below.[1]
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m/z Relative Intensity (%) Assignment

124 20 [M]⁺ (Molecular ion with ²³⁵Cl)

126 13
[M+2]⁺ (Molecular ion with

¹³⁵Cl and ¹³⁷Cl)

128 2
[M+4]⁺ (Molecular ion with

²³⁷Cl)

89 30 [M-Cl]⁺

75 100 [C₄H₄Cl]⁺

53 40 [C₄H₅]⁺

39 25 [C₃H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are based on standard laboratory practices.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of purified trans-1,4-dichloro-2-butene was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) was added as an internal reference standard (0.0

ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz

NMR spectrometer.[2] For ¹H NMR, a standard single-pulse sequence was used with a spectral

width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C

NMR, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an

acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans

were acquired to ensure a good signal-to-noise ratio.

IR Spectroscopy Protocol
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Sample Preparation: For the analysis of the liquid sample, a thin film was prepared by placing a

drop of trans-1,4-dichloro-2-butene between two potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-transform

infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and

subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via

a gas chromatography (GC) system to ensure purity. Electron ionization (EI) was used as the

ionization method, with an electron energy of 70 eV.[1]

Instrumentation and Data Acquisition: The mass spectrum was obtained using a quadrupole

mass analyzer. The data was collected over a mass range of m/z 10-200. The source

temperature was maintained at 200°C.[1]

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of an organic compound

like trans-1,4-dichloro-2-butene is depicted in the following diagram.
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Spectroscopic Analysis Workflow for trans-1,4-dichloro-2-butene

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Structural Elucidation

trans-1,4-dichloro-2-butene

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Carbon Skeleton

Functional Groups
(C=C, C-Cl)

Molecular Weight
Elemental Composition
Fragmentation Pattern

Confirmed Structure of
trans-1,4-dichloro-2-butene

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [trans-1,4-Dichloro-2-butene spectroscopic data (NMR,
IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041546#trans-1-4-dichloro-2-butene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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